molecular formula C20H20FN3O B5574429 5-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-8-quinolinol CAS No. 371126-54-4

5-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-8-quinolinol

Cat. No.: B5574429
CAS No.: 371126-54-4
M. Wt: 337.4 g/mol
InChI Key: AJDWXWDRBQKMLM-UHFFFAOYSA-N
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Description

5-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-8-quinolinol is a useful research compound. Its molecular formula is C20H20FN3O and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.15904043 g/mol and the complexity rating of the compound is 421. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Solubility and Physicochemical Properties

The solubility of fluoroquinolones, including compounds similar to 5-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-8-quinolinol, is a critical factor in their antimicrobial efficacy. Studies show that these compounds exhibit zwitterionic behavior at physiological pH, impacting their solubility and, consequently, their bioavailability. The effect of variables like pH, temperature, and ionic strength on solubility has been extensively researched, providing insights into optimizing these drugs for therapeutic use (Ross & Riley, 1990).

Antibacterial Activity

The structural modifications of quinolone derivatives have been linked to their antibacterial potency. For instance, incorporating piperazine and fluorine into the quinoline ring enhances activity against both Gram-positive and Gram-negative bacteria. Novel syntheses of such derivatives have shown significant in vitro and in vivo activities, indicating their potential as powerful antibacterial agents (Inoue et al., 1994). The introduction of various piperazinyl substitutions at strategic positions on the quinolone scaffold has been particularly effective against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), highlighting the importance of structural diversity for overcoming resistance mechanisms (Patel, Patel, & Chauhan, 2007).

Electrochemical and Analytical Studies

Electrochemical methods have been employed to study the redox behavior of fluoroquinolones, including their synthetic precursors. These studies offer valuable insights into the compounds' stability, mechanism of action, and the development of analytical methods for their detection and quantification in biological matrices (Srinivasu et al., 1999).

Structure-Activity and Side-Effect Relationships

Understanding the structure-activity relationships (SAR) of fluoroquinolones has been crucial in enhancing their therapeutic index. Research has identified key structural features that maximize antibacterial efficacy while minimizing adverse effects. Modifications at positions C7 and C8, for example, have been shown to significantly affect the drugs' safety and effectiveness, guiding the design of safer and more potent derivatives (Domagala, 1994).

Synthesis and Characterization of Metal Chelates

The synthesis of metal chelates with fluoroquinolones has opened new avenues for the development of antimicrobial agents. These chelates exhibit unique physicochemical properties and enhanced antimicrobial activities, potentially offering new strategies for combating drug-resistant bacterial infections (Patel & Vohra, 2006).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. For example, some piperazine derivatives have been shown to have neuroprotective and anti-inflammatory properties .

Safety and Hazards

As with any chemical compound, handling “5-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-8-quinolinol” would require appropriate safety measures. Based on similar compounds, it could potentially cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

The development of new pharmaceuticals often involves the synthesis and testing of complex organic molecules like “5-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-8-quinolinol”. Future research could involve further exploration of the compound’s biological activity, optimization of its synthesis process, and investigation of its pharmacokinetic properties .

Properties

IUPAC Name

5-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O/c21-16-4-6-17(7-5-16)24-12-10-23(11-13-24)14-15-3-8-19(25)20-18(15)2-1-9-22-20/h1-9,25H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDWXWDRBQKMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C3C=CC=NC3=C(C=C2)O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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